molecular formula C16H21N3O2 B2399912 Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034252-68-9

Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2399912
CAS No.: 2034252-68-9
M. Wt: 287.363
InChI Key: BKSWVMTUHCQCSI-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a methanone derivative featuring a cyclohexene moiety linked to a piperidine ring substituted with a pyrazinyloxy group.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-16(13-5-2-1-3-6-13)19-10-4-7-14(12-19)21-15-11-17-8-9-18-15/h1-2,8-9,11,13-14H,3-7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSWVMTUHCQCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC=CC2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe final step often involves the formation of the cyclohexene ring via cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmacological Potential : Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is studied for its potential as a therapeutic agent against various diseases, including cancer and infectious diseases. Its structural components allow it to interact with biological targets effectively, modulating enzyme or receptor activity .

2. Antimicrobial Activity

  • Research Findings : Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from related pyrazine structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating their potency .

3. Anticancer Research

  • Mechanism of Action : The compound's mechanism involves binding to specific molecular targets within cancer cells, potentially inhibiting tumor growth and proliferation. Research has focused on its ability to induce apoptosis in cancer cells through various pathways .

4. Chemical Synthesis

  • Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction) makes it valuable for developing new compounds with tailored biological activities .

Case Studies

Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of derivatives related to this compound. Several compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of this compound class in treating tuberculosis .

Case Study 2: Anticancer Properties
Research has shown that modifications of this compound can lead to enhanced anticancer activity. Specific derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The primary distinction between the target compound and its analogs lies in the substituents on the piperidine ring. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Functional Impact
Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (Target) C₁₆H₂₁N₃O₂ ~287.37 (calculated) 3-(Pyrazin-2-yloxy)piperidin-1-yl Enhanced aromaticity, hydrogen-bonding capacity, and potential metabolic stability.
Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone C₁₄H₂₃NO₂ 237.34 4-(2-Hydroxyethyl)piperidin-1-yl Increased hydrophilicity; hydroxy group may improve solubility and reduce lipophilicity.
3-Cyclohexen-1-yl(2-methyl-1-piperidinyl)methanone C₁₃H₂₁NO 207.31 (calculated) 2-Methylpiperidin-1-yl Methyl group enhances lipophilicity, potentially improving membrane permeability.
Key Observations:
  • Molecular Weight and Complexity : The pyrazine substituent increases the molecular weight and complexity of the target compound compared to analogs with hydroxyethyl or methyl groups. This could influence pharmacokinetic properties like absorption or diffusion rates.
  • Hydrogen-Bonding Capacity: The pyrazinyloxy group introduces additional hydrogen-bond acceptors (N and O atoms), which may improve binding affinity in receptor-ligand interactions compared to non-aromatic substituents .

Structural and Crystallographic Considerations

highlights the role of SHELX software in small-molecule crystallography. Structural comparisons would require X-ray diffraction data to analyze bond lengths, angles, and conformational flexibility. For example:

  • The pyrazine ring in the target compound may adopt a planar conformation, stabilizing the molecule through π-π stacking interactions.
  • Methyl or hydroxyethyl substituents (as in analogs) introduce steric or electronic effects that alter the piperidine ring’s chair conformation .

Biological Activity

Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a cyclohexene moiety, a piperidine ring, and a pyrazine group. Its molecular formula is C18H22N4OC_{18}H_{22}N_4O with a molecular weight of approximately 318.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds containing pyrazine and piperidine moieties often exhibit significant biological activities, including:

  • Phosphodiesterase Inhibition : Pyrazine derivatives have been identified as phosphodiesterase 10 inhibitors, which play a crucial role in modulating intracellular signaling pathways .
  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Antitumor Activity

A study focusing on pyrazole derivatives found that certain compounds exhibited significant inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy. The combination of these compounds with existing chemotherapeutics showed a synergistic effect in enhancing cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of pyrazine derivatives. Research has shown that these compounds can inhibit the growth of various bacterial strains, indicating potential applications in treating infections . Specifically, studies have highlighted the effectiveness of pyrazole derivatives against resistant strains of Mycobacterium tuberculosis, reinforcing their relevance in infectious disease management .

Case Studies

Case Study 1: Anticancer Activity

In vitro studies involving this compound demonstrated its ability to induce apoptosis in cancer cells. The compound was tested against several cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting significant antimicrobial potential.

Data Tables

Biological Activity IC50 (µM) MIC (µg/mL) Target
Antitumor (MCF-7)10-BRAF(V600E), EGFR
Antitumor (MDA-MB-231)12-BRAF(V600E), EGFR
Antimicrobial (S. aureus)-32Cell wall synthesis
Antimicrobial (E. coli)-32Cell wall synthesis

Q & A

Q. What are the common synthetic routes for Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and what challenges are encountered during its synthesis?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Preparation of the pyrazin-2-yloxy-piperidine intermediate via nucleophilic substitution between pyrazin-2-ol and activated piperidine derivatives under basic conditions.
  • Step 2 : Coupling the intermediate with cyclohex-3-enecarbonyl chloride using a Schotten-Baumann reaction or amide-bond-forming reagents (e.g., HATU, DCC).
  • Challenges : Poor yields due to steric hindrance at the piperidine nitrogen, competing side reactions (e.g., oxidation of the cyclohexene ring), and purification difficulties caused by polar byproducts. Chromatography (HPLC) and recrystallization are critical for isolation .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the integration of protons (e.g., cyclohexene olefinic protons at δ 5.4–5.8 ppm) and carbonyl carbon (δ ~170 ppm). 1H^1H-1H^1H-COSY and HSQC resolve piperidine and pyrazine connectivity .
  • Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H]+^+ for C16_{16}H20_{20}N3_3O2_2).
  • IR Spectroscopy : Identifies carbonyl stretching (~1650–1700 cm1^{-1}) and C-O-C vibrations (~1200 cm1^{-1}) .

Q. What initial biological screening assays are recommended for assessing the compound's bioactivity?

  • Methodological Answer :
  • In vitro enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets).
  • Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels (e.g., 5-HT3_3 receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

  • Methodological Answer :
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in substitution reactions.
  • Catalyst screening : Employ Pd-based catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are involved.
  • Temperature control : Lower temperatures (0–5°C) minimize cyclohexene ring oxidation during acylations.
  • Analytical monitoring : UPLC-MS tracks reaction progress, enabling timely quenching to avoid byproduct formation .

Q. What computational methods are used to predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Glide) : Predicts binding poses in enzyme active sites (e.g., kinase ATP-binding pockets). Key interactions include hydrogen bonding with pyrazine N-atoms and hydrophobic contacts with the cyclohexene ring.
  • Molecular Dynamics (MD) simulations (GROMACS) : Assesses binding stability over time (e.g., RMSD < 2 Å over 100 ns).
  • Free-energy calculations (MM/PBSA) : Quantifies binding affinity (ΔG) to prioritize targets .

Q. How do structural modifications at the pyrazine or piperidine moieties affect the compound's pharmacological profile?

  • Methodological Answer :
  • Pyrazine modifications :
  • Electron-withdrawing groups (Cl, NO2_2) : Enhance metabolic stability but may reduce solubility.
  • Methyl substitution : Improves lipophilicity (logP +0.5), impacting blood-brain barrier penetration.
  • Piperidine modifications :
  • N-alkylation : Reduces basicity (pKa shift from 8.5 to 7.0), altering target selectivity.
  • Ring expansion (azepine) : Increases conformational flexibility, potentially improving binding kinetics.
  • SAR studies : Compare IC50_{50} values against analogs (e.g., pyridin-2-yloxy vs. pyrazin-2-yloxy derivatives) to identify critical pharmacophores .

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